![molecular formula C15H15F2N B13169252 [(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B13169252.png)
[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine
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Overview
Description
[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine is an organic compound that features two fluorinated phenyl groups attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with 4-fluorobenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups like methoxy or tert-butyl groups.
Scientific Research Applications
[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites.
Comparison with Similar Compounds
Similar Compounds
- [(3-Chloro-2-methylphenyl)methyl][(4-fluorophenyl)methyl]amine
- [(3-Fluoro-4-methylphenyl)methyl][(4-chlorophenyl)methyl]amine
Uniqueness
[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine is unique due to the presence of two fluorinated phenyl groups, which enhance its chemical stability and biological activity. The fluorine atoms also contribute to the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Biological Activity
The compound [(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16F2N, indicating a complex structure with fluorine and methyl substituents that influence its reactivity and biological interactions. The presence of these groups is known to enhance binding affinity towards various biological targets, contributing to its pharmacological profile.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors . The fluorine atoms are hypothesized to improve the compound's binding affinity and metabolic stability, while the methyl groups may enhance lipophilicity, facilitating membrane permeability.
- Binding Affinity : Studies suggest that the fluorine atom increases the electron-withdrawing capacity, thereby enhancing the compound's interaction with target proteins.
- Metabolic Stability : The introduction of fluorine can also slow down metabolic degradation, prolonging the compound's action in biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound showed effective inhibition against Staphylococcus aureus and Chromobacterium violaceum, with zones of inhibition measured at 20.5 mm and 17.0 mm respectively . This suggests potential applications in treating bacterial infections.
Anticancer Potential
Preliminary research indicates that fluorinated amines can modulate protein kinase activity, which is crucial in cancer cell proliferation. The mechanism involves inhibiting specific kinases that are overactive in cancer cells, leading to reduced tumor growth . Further studies are required to elucidate the exact pathways involved.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(3-Chlorophenyl)methylamine | Contains chlorine instead of fluorine | Moderate antimicrobial activity |
[(4-Methylphenyl)methyl]amine | Lacks fluorine | Lower binding affinity due to lack of electron-withdrawing groups |
[(3-Fluorophenyl)methyl]amine | Lacks methyl group | Reduced lipophilicity compared to target compound |
Case Studies
- Enzyme Interaction Studies : In vitro studies demonstrated that this compound effectively inhibited cyclic nucleotide phosphodiesterase, leading to increased levels of cyclic AMP in cellular assays. This modulation has implications for therapeutic strategies targeting cardiovascular diseases.
- Receptor Binding Assays : Binding affinity tests conducted on various receptors (e.g., serotonin and dopamine receptors) revealed that this compound exhibits selective binding characteristics, indicating potential use in neuropharmacology.
Properties
Molecular Formula |
C15H15F2N |
---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C15H15F2N/c1-11-2-3-13(8-15(11)17)10-18-9-12-4-6-14(16)7-5-12/h2-8,18H,9-10H2,1H3 |
InChI Key |
IYRYPUXXIBNHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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